5-Hete

Description

Structure

3D Structure

Properties

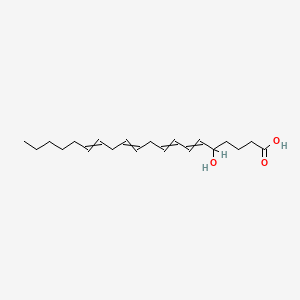

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

5-hydroxyicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |

InChI Key |

KGIJOOYOSFUGPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |

Synonyms |

5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The 5-HETE Signaling Pathway: A Core Driver of Inflammation and a Target for Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-hydroxyeicosatetraenoic acid (5-HETE) signaling pathway is a critical component of the inflammatory cascade. As a product of the 5-lipoxygenase (5-LOX) pathway, this compound and its more potent metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), are powerful lipid mediators that orchestrate the recruitment and activation of key inflammatory cells, particularly neutrophils and eosinophils. This technical guide provides a comprehensive overview of the this compound signaling pathway, including its biosynthesis, receptor-mediated actions, and downstream signaling events. Detailed experimental protocols for studying this pathway are provided, along with a quantitative summary of the biological activities of this compound and 5-oxo-ETE. Furthermore, this guide outlines a typical drug discovery workflow for identifying and validating inhibitors of this pathway, highlighting its potential as a therapeutic target for a range of inflammatory diseases, including asthma, inflammatory bowel disease, and arthritis.

Introduction to the this compound Signaling Pathway in Inflammation

Inflammation is a complex biological response to harmful stimuli, and lipid mediators play a pivotal role in its initiation and propagation. Among these, the eicosanoids derived from arachidonic acid are of particular importance. The this compound signaling pathway is initiated by the action of the enzyme 5-lipoxygenase (5-LOX) on arachidonic acid, which is released from the cell membrane by phospholipase A2.[1] This enzymatic reaction, facilitated by the 5-lipoxygenase-activating protein (FLAP), produces 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently reduced to this compound.[1] While this compound itself possesses pro-inflammatory activity, it is its oxidized metabolite, 5-oxo-ETE, that is considered the most potent agonist in this pathway.[2] The conversion of this compound to 5-oxo-ETE is catalyzed by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[2]

The biological effects of this pathway are primarily mediated by the G-protein coupled receptor (GPCR) known as the OXE receptor (OXER1), which is highly selective for 5-oxo-ETE.[3] Activation of the OXE receptor on inflammatory cells, such as neutrophils and eosinophils, triggers a cascade of intracellular signaling events, leading to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.[4][5] This targeted recruitment and activation of leukocytes to sites of inflammation underscore the pathway's significance in various inflammatory pathologies.

Biosynthesis of this compound and 5-oxo-ETE

The biosynthesis of this compound and its potent metabolite 5-oxo-ETE is a tightly regulated enzymatic process that begins with the liberation of arachidonic acid from membrane phospholipids.

-

Step 1: Arachidonic Acid Release: Upon cellular stimulation by inflammatory signals, cytosolic phospholipase A2 (cPLA2) is activated and translocates to the perinuclear and endoplasmic reticulum membranes, where it hydrolyzes phospholipids to release arachidonic acid.

-

Step 2: this compound Formation: Arachidonic acid is then presented to the 5-lipoxygenase (5-LOX) enzyme by the 5-lipoxygenase-activating protein (FLAP). 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1] 5-HPETE is then rapidly reduced to the more stable 5-hydroxyeicosatetraenoic acid (this compound) by cellular peroxidases, such as glutathione peroxidase.[6]

-

Step 3: 5-oxo-ETE Formation: this compound can be further metabolized to the highly potent chemoattractant 5-oxo-ETE. This conversion is catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which utilizes NADP+ as a cofactor.[2] The activity of 5-HEDH is a critical control point in the pathway, as 5-oxo-ETE is significantly more potent than this compound in activating inflammatory cells.[2]

Biosynthesis of this compound and 5-oxo-ETE from arachidonic acid.

The OXE Receptor and Downstream Signaling

The primary biological actions of the this compound pathway, particularly those of its potent metabolite 5-oxo-ETE, are mediated through the specific G-protein coupled receptor, OXER1.[3] This receptor is predominantly expressed on the surface of inflammatory cells, including eosinophils, neutrophils, monocytes, and basophils.[3][5]

Upon ligand binding, the OXE receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G-protein of the Gi/o family.[5] This activation results in the dissociation of the Gα and Gβγ subunits, which then initiate downstream signaling cascades:

-

Phospholipase C (PLC) Activation: The Gβγ subunit can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[7] This rapid increase in cytosolic calcium is a key event in cellular activation.

-

Phosphoinositide 3-Kinase (PI3K) Activation: The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K).[4] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits proteins with pleckstrin homology (PH) domains to the plasma membrane. One such protein is the serine/threonine kinase Akt (also known as protein kinase B).

-

MAPK/ERK Pathway Activation: The activation of the PI3K/Akt pathway can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9] This pathway is a central regulator of cell proliferation, differentiation, and migration.

The culmination of these signaling events is the orchestration of a pro-inflammatory cellular response, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[10]

Downstream signaling cascade following 5-oxo-ETE binding to the OXE receptor.

Quantitative Analysis of Biological Activity

The biological potency of this compound and 5-oxo-ETE has been quantified in various in vitro assays. The following tables summarize key quantitative data for their effects on neutrophil and eosinophil chemotaxis and calcium mobilization. 5-oxo-ETE is consistently shown to be significantly more potent than its precursor, this compound.

Table 1: Chemotactic Potency of this compound and 5-oxo-ETE

| Agonist | Cell Type | Assay | EC50 / Peak Response Concentration | Reference(s) |

| This compound | Human Neutrophils | Chemotaxis | Peak response at 1 µg/mL (~3.1 µM) | [11] |

| 5-oxo-ETE | Human Neutrophils | Chemotaxis | EC50 of ~36 nM | [12] |

| 5-oxo-ETE | Human Eosinophils | Chemotaxis | More potent than LTB4 and PAF | [13] |

Table 2: Potency in Inducing Calcium Mobilization

| Agonist | Cell Type | Assay | EC50 | Reference(s) |

| 5-oxo-ETE | Human Eosinophils | Calcium Mobilization | 19 ± 2 nM | [14] |

| 5-oxo-ETE | Human Neutrophils | Calcium Mobilization | ~36 nM | [12] |

Table 3: Effects on Cytokine and Chemokine Release

| Agonist | Cell Type | Cytokine/Chemokine | Effect | Concentration | Reference(s) |

| 5-oxo-ETE | Human Neutrophils | Superoxide | Release enhanced when primed with GM-CSF or PAF | Not specified | [5] |

| 5-oxo-ETE | Human Eosinophils | Granule Enzymes | Release enhanced when primed with GM-CSF | Not specified | [5] |

| 5-LOX Metabolites | Hypoxic Ovarian Cancer Cells | TNF-α | Enhanced release from macrophages | Not specified | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method for quantifying the chemotactic response of neutrophils to agents like this compound and 5-oxo-ETE.[1][14]

Materials:

-

Boyden chamber apparatus (48-well or 96-well)

-

Polycarbonate membranes (5.0 µm pore size)

-

Human neutrophils isolated from healthy donors (e.g., via Ficoll-Paque and dextran sedimentation)

-

Chemoattractant (this compound or 5-oxo-ETE)

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA)

-

Cell viability stain (e.g., Trypan Blue)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method followed by dextran sedimentation to remove red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL. Assess viability using Trypan Blue exclusion (should be >95%).

-

Chamber Assembly: Assemble the Boyden chamber according to the manufacturer's instructions. Place the polycarbonate membrane between the upper and lower wells.

-

Loading Chemoattractant: Add the desired concentrations of this compound or 5-oxo-ETE (or a negative control, e.g., assay medium alone) to the lower wells of the chamber.

-

Loading Cells: Add the neutrophil suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for cell migration.

-

Membrane Processing: After incubation, disassemble the chamber and carefully remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

-

Staining: Fix and stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.

-

Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. The results are typically expressed as the number of migrated cells per field or as a chemotactic index (fold increase in migration over the negative control).

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium concentration changes in response to 5-oxo-ETE stimulation using a fluorescent calcium indicator.[4][14]

Materials:

-

Isolated eosinophils or neutrophils

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

-

5-oxo-ETE

-

Fluorometric plate reader or fluorescence microscope with appropriate filters (Ex/Em ~490/525 nm for Fluo-4)

Procedure:

-

Cell Preparation: Resuspend isolated eosinophils or neutrophils in HBSS without calcium and magnesium at a concentration of 1-2 x 10^6 cells/mL.

-

Dye Loading: Add Fluo-4 AM (final concentration 1-5 µM) and a small amount of Pluronic F-127 (to aid in dye solubilization) to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: After incubation, wash the cells twice with HBSS without calcium and magnesium to remove extracellular dye.

-

Resuspension: Resuspend the dye-loaded cells in HBSS containing calcium and magnesium.

-

Measurement: Transfer the cell suspension to the wells of a microplate or to a perfusion chamber on a microscope.

-

Baseline Reading: Measure the baseline fluorescence for a short period to establish a stable signal.

-

Stimulation: Add 5-oxo-ETE at the desired concentration and continue to record the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence relative to the baseline (F/F0) or calibrated to absolute calcium concentrations.

Quantification of this compound and 5-oxo-ETE by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound and 5-oxo-ETE in biological samples such as plasma or cell culture supernatants using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

Materials:

-

Biological sample (plasma, cell culture supernatant)

-

Internal standards (e.g., deuterated this compound-d8 and 5-oxo-ETE-d4)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

-

LC-MS/MS system (a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation: To the biological sample, add an internal standard mixture containing known amounts of deuterated this compound and 5-oxo-ETE. This is crucial for accurate quantification.

-

Solid-Phase Extraction (SPE): Acidify the sample and load it onto a pre-conditioned SPE cartridge. Wash the cartridge with a weak organic solvent to remove interfering substances. Elute the eicosanoids with a stronger organic solvent (e.g., ethyl acetate or methanol).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for LC.

-

LC Separation: Inject the reconstituted sample into the LC system. Use a reverse-phase C18 column to separate this compound and 5-oxo-ETE from other lipid species. A gradient of water and acetonitrile/methanol with a small amount of acid (e.g., formic acid or acetic acid) is typically used as the mobile phase.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. For each analyte and internal standard, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity.

-

Quantification: Create a standard curve by analyzing known amounts of this compound and 5-oxo-ETE. The concentration of the analytes in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

Drug Discovery Workflow for this compound Pathway Inhibitors

The this compound signaling pathway, particularly the OXE receptor, represents a promising target for the development of novel anti-inflammatory drugs. The following diagram illustrates a typical workflow for the discovery and validation of OXE receptor antagonists.[6][18]

A generalized workflow for the discovery of OXE receptor antagonists.

Conclusion

The this compound signaling pathway is a well-defined and potent driver of inflammation, with its key mediator, 5-oxo-ETE, acting through the OXE receptor to recruit and activate inflammatory leukocytes. The detailed understanding of its biosynthesis, signaling cascade, and quantifiable biological effects provides a solid foundation for further research and drug development. The experimental protocols outlined in this guide offer practical approaches to interrogate this pathway, while the drug discovery workflow highlights the potential for therapeutic intervention. Targeting the this compound pathway, particularly through the development of selective OXE receptor antagonists, holds considerable promise for the treatment of a wide range of inflammatory diseases. Continued investigation into the nuances of this pathway will undoubtedly uncover new opportunities for therapeutic innovation.

References

- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dormant 5-lipoxygenase in inflammatory macrophages is triggered by exogenous arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. karger.com [karger.com]

- 6. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Formation of a 5-oxo metabolite of 5,8,11,14,17-eicosapentaenoic acid and its effects on human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 16. mdpi.com [mdpi.com]

- 17. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 18. Unlocking GPCR Drug Discovery: Essential Dynamics Ensemble Docking - PharmaFeatures [pharmafeatures.com]

A Technical Guide to the Biological Functions of 5-Hydroxyeicosatetraenoic Acid (5-HETE)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxyeicosatetraenoic acid (5-HETE) is a bioactive eicosanoid, a signaling molecule derived from the enzymatic oxygenation of arachidonic acid. As a key product of the 5-lipoxygenase (5-LOX) pathway, this compound and its downstream metabolites, particularly the highly potent 5-oxo-ETE, are pivotal mediators in a host of physiological and pathophysiological processes. This document provides an in-depth examination of the biosynthesis, metabolism, signaling mechanisms, and multifaceted biological roles of this compound. It details its significant involvement in inflammation, allergic responses, and carcinogenesis, presenting quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Biosynthesis and Metabolism of this compound

The generation and transformation of this compound are tightly regulated enzymatic processes that dictate its biological impact. The pathway begins with arachidonic acid and leads to several active and inactive metabolites.

1.1. Synthesis from Arachidonic Acid The primary route for this compound synthesis is initiated by the 5-lipoxygenase (5-LOX) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP).[1] 5-LOX is highly expressed in inflammatory cells like neutrophils, eosinophils, monocytes, and mast cells.[2] The enzyme catalyzes the introduction of oxygen into arachidonic acid to form an unstable intermediate, 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE).[1][3] This intermediate is then rapidly reduced by peroxidases, such as glutathione peroxidase, to yield the more stable 5(S)-HETE.[1][4]

1.2. Metabolic Fates of 5(S)-HETE Once formed, 5(S)-HETE can undergo several metabolic conversions:

-

Oxidation to 5-oxo-ETE: The most significant metabolic pathway involves the oxidation of 5(S)-HETE by the microsomal NADP+-dependent enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[1][5][6] This conversion is critical, as 5-oxo-ETE is a far more potent biological agonist than its precursor, this compound.[2] Synthesis of 5-oxo-ETE is favored under conditions of oxidative stress, which increase intracellular levels of the necessary cofactor NADP+.[5][6][7]

-

Further Oxygenation: Other lipoxygenases can act on 5(S)-HETE. For instance, 15-lipoxygenase (ALOX15) metabolizes it to 5(S),15(S)-dihydroxyeicosatetraenoic acid (5,15-diHETE).[2]

-

Inactivation: A key inactivation pathway involves the cytochrome P450 enzyme CYP4F3, which converts 5(S)-HETE to 5(S),20-dihydroxy-eicosatetraenoate (5,20-diHETE), a significantly less active compound.[2]

-

Esterification: this compound can be esterified into the phospholipids of cell membranes, primarily phosphatidylcholine and phosphatidylethanolamine.[8] This may serve as a mechanism for storage and subsequent release or to alter membrane characteristics.[2][8]

Signaling Mechanisms

This compound and its metabolites exert their effects primarily by activating a specific cell surface receptor, initiating a cascade of intracellular events.

2.1. The OXE Receptor (OXER1) The biological actions of the this compound family, especially the highly potent 5-oxo-ETE, are mediated by the G protein-coupled receptor (GPCR) known as the oxoeicosanoid receptor 1 (OXER1).[1][2] This receptor is highly expressed on key inflammatory cells, including eosinophils, neutrophils, and monocytes.[1] While 5(S)-HETE can activate this receptor, 5-oxo-ETE is a significantly more potent agonist.[2]

2.2. Downstream Signaling Cascade OXER1 couples to the inhibitory G-protein complex, Gαi. Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi subunit from the Gβγ complex. The liberated Gβγ complex is believed to be the primary transducer of the downstream signal, activating pathways that lead to cellular responses such as calcium mobilization, chemotaxis, and enzyme activation.[2]

Biological Functions and Pathophysiological Roles

This compound is a pleiotropic mediator implicated in a wide array of biological processes, most notably inflammation and cancer.

3.1. Inflammation and Allergic Responses this compound and its metabolites are potent pro-inflammatory agents central to the innate immune response.[2] They stimulate key functions in leukocytes:

-

Chemotaxis: this compound, and more potently 5-oxo-ETE, are powerful chemoattractants for neutrophils and eosinophils, recruiting them to sites of inflammation.[9][10]

-

Cellular Activation: They induce degranulation and the production of reactive oxygen species (ROS) in neutrophils.[2][11]

-

Allergy: Due to its exceptionally high potency in stimulating eosinophils, 5-oxo-ETE is strongly implicated in the pathophysiology of allergic diseases like asthma.[1][2]

3.2. Cancer The 5-LOX pathway plays a complex, often pro-tumorigenic role in various cancers.[9][12] this compound has been shown to be a critical factor for the survival and proliferation of cancer cells.[13] Its key roles in oncology include:

-

Cell Proliferation and Survival: this compound promotes cancer cell growth and inhibits apoptosis.[12][14] For example, in prostate and pancreatic cancer cells, inhibiting this compound production leads to massive apoptosis, a process that can be reversed by the addition of exogenous this compound.[9][13]

-

Angiogenesis and Metastasis: 5-LOX products are involved in tumor angiogenesis and metastasis.[12] 5-oxo-ETE can trigger changes in the actin cytoskeleton, promoting cancer cell migration.[12]

-

Tumor Microenvironment: Cancer cells can utilize the 5-LOX pathway to interact with and modulate the tumor microenvironment, influencing immune cell activity.[9]

3.3. Other Functions Emerging evidence suggests roles for this compound in other physiological systems:

-

Steroid Metabolism: this compound has been found to regulate androgen metabolism by inducing the expression of aldo-keto reductase enzymes (AKR1C2 and AKR1C3) in prostate, breast, and lung epithelial cells.[15][16]

-

Bone Remodeling and Parturition: In vitro studies suggest potential involvement in stimulating bone reabsorption and triggering parturition, though these roles require further investigation.[2]

Quantitative Data Summary

The biological activity of this compound and its metabolites varies significantly. The following table summarizes key quantitative parameters and potency comparisons derived from the literature.

| Compound | Parameter | Value/Observation | Source |

| 5(S)-HETE | Substrate Km for 5-HEDH | 0.2 µM | [17] |

| 5-oxo-ETE | Relative Potency vs. 5(S)-HETE | 30- to 100-fold more potent | [2] |

| 5,15-diHETE | Relative Potency vs. 5(S)-HETE | 3- to 10-fold weaker | [2] |

| 5,20-diHETE | Relative Potency vs. 5(S)-HETE | 50- to 100-fold weaker (inactivation product) | [2] |

| 5(R)-HETE | Neutrophil Chemotaxis | Slightly more potent than 5(S)-HETE | [10] |

| 5(S)-HETE | Concentration in lung perfusate (injury) | ~750 pg/ml | [18] |

Key Experimental Protocols

The study of this compound relies on a combination of analytical chemistry and cell-based functional assays.

5.1. Protocol: Quantitative Analysis of this compound by GC-MS This method is a gold standard for the sensitive and specific quantification of this compound in biological fluids.[18]

-

Sample Preparation: To the biological sample (e.g., cell culture supernatant, lung perfusate), add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁸O]₂-5-HETE).

-

Extraction: Perform a solid-phase or liquid-liquid extraction to isolate lipids from the aqueous sample matrix.

-

Derivatization I (Esterification): Convert the carboxylic acid group of this compound to its pentafluorobenzyl (PFB) ester. This enhances chromatographic properties and allows for sensitive detection.

-

Purification: Separate the this compound PFB ester from its isomers (e.g., 12-HETE, 1this compound) using thin-layer chromatography (TLC).

-

Derivatization II (Silylation): Convert the hydroxyl group to a trimethylsilyl (TMS) ether to improve thermal stability for gas chromatography.

-

GC-MS Analysis: Inject the derivatized sample onto a capillary GC column coupled to a mass spectrometer operating in negative ion chemical ionization (NICI) mode.

-

Quantification: Monitor the carboxylate anions (M-PFB) for both the endogenous this compound and the isotope-labeled internal standard. The ratio of the two signals is used to calculate the concentration of this compound in the original sample.

5.2. Protocol: Neutrophil Chemotaxis Assay (Transwell Assay) This assay measures the ability of this compound to act as a chemoattractant for neutrophils.[10]

-

Cell Preparation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation. Resuspend the cells in an appropriate assay buffer.

-

Assay Setup: Use a multi-well plate with transwell inserts (e.g., with a 3-5 µm pore size filter).

-

Loading: Add the chemoattractant (this compound at various concentrations) or control buffer to the lower wells of the plate.

-

Seeding: Add a suspension of isolated neutrophils to the upper chamber of each transwell insert.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a set period (e.g., 40-90 minutes) to allow cells to migrate through the filter pores towards the chemoattractant.[10]

-

Quantification:

-

Remove the inserts.

-

Collect the cells that have migrated into the lower chamber.

-

Quantify the migrated cells using a cell counter, a viability assay (e.g., Calcein-AM fluorescence), or by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase.

-

-

Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.

Conclusion and Future Directions

This compound is a central lipid mediator in the arachidonic acid cascade with profound implications for human health and disease. Its role as a potent driver of inflammation and its critical function in promoting cancer cell survival and proliferation position the 5-LOX/5-HETE/OXER1 axis as a highly attractive target for therapeutic intervention. The development of selective inhibitors of 5-LOX or antagonists for the OXER1 receptor holds promise for novel treatments for a range of inflammatory disorders, allergic conditions, and specific types of cancer. Future research should continue to delineate the precise, context-dependent roles of this compound in different tissues and disease states, further validating its potential as a therapeutic target and biomarker.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. probiologists.com [probiologists.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0011134) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-oxo-ETE is a major oxidative stress-induced arachidonate metabolite in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. mdpi.com [mdpi.com]

- 10. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of human 5-Lipoxygenase (5-LO) in carcinogenesis - a question of canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (this compound) in the perfusate of the isolated rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-HETE in Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyeicosatetraenoic acid (5-HETE) is an eicosanoid, a signaling molecule derived from the arachidonic acid cascade, that plays a significant role in inflammatory processes. One of its key functions is to act as a chemoattractant for neutrophils, the first line of defense in the innate immune system. This technical guide provides an in-depth exploration of the mechanisms by which this compound mediates neutrophil chemotaxis, detailing the signaling pathways, experimental methodologies used for its study, and quantitative data from key research. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this critical inflammatory pathway and to facilitate the development of novel therapeutic interventions.

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the inflammatory response. Dysregulation of this process can lead to chronic inflammatory diseases and tissue damage. This compound, a product of the 5-lipoxygenase (5-LOX) pathway, is a potent chemoattractant for neutrophils.[1] Understanding the intricate signaling cascades initiated by this compound is crucial for identifying potential therapeutic targets to modulate inflammatory responses. This guide will dissect the role of this compound in neutrophil chemotaxis, from receptor binding to cellular response.

Signaling Pathways of this compound-Mediated Neutrophil Chemotaxis

The chemotactic effect of this compound on neutrophils is initiated by its interaction with a specific G-protein coupled receptor (GPCR).[2][3] This binding event triggers a cascade of intracellular signaling events, leading to the cellular changes required for directed movement.

Receptor Binding and G-Protein Activation

This compound binds to a specific, yet to be definitively named, GPCR on the neutrophil surface.[2][3][4] This interaction is stereospecific, with different enantiomers of this compound exhibiting varying potencies.[5] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of a pertussis toxin-sensitive Gi/o protein.[2][3] The activated G-protein dissociates into its α and βγ subunits, which then go on to activate downstream effector molecules.

Downstream Signaling Cascades

The activation of the Gi/o protein by the this compound receptor initiates several key downstream signaling pathways:

-

Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit of the activated G-protein stimulates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[2][7] This increase in intracellular calcium is a critical signal for neutrophil activation and migration.[7][8]

-

Protein Kinase C (PKC) Activation: Diacylglycerol (DAG), along with the increased intracellular Ca2+, activates protein kinase C (PKC).[7] PKC plays a role in various cellular processes, including the regulation of the actin cytoskeleton and the expression of adhesion molecules.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another crucial signaling axis in neutrophil chemotaxis.[9] While direct activation by the this compound receptor is still under investigation, it is a key convergence point for many chemoattractant signals. Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B).[10] The PI3K/Akt pathway is involved in regulating cell polarity, actin polymerization, and cell survival.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK1/2, is also implicated in neutrophil responses to chemoattractants.[6] This pathway can be activated by various upstream signals, including PKC and Ras, and plays a role in gene expression and cell proliferation, as well as in cytoskeletal rearrangement.

The culmination of these signaling events is the precise spatial and temporal regulation of actin polymerization, leading to the formation of a leading edge (lamellipodium) and a trailing edge (uropod), enabling the neutrophil to migrate along the this compound gradient.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mechanism involved in the mobilization of neutrophil calcium by 5-hydroxyeicosatetraenoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-hydroxyicosatetraenoate stimulates neutrophils by a stereospecific, G protein-linked mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxyeicosatetraenoate promotes Ca2+ and protein kinase C mobilization in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of 5-hydroperoxyeicosatetraenoic acid in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K-Akt/PKB signaling pathway in neutrophils and mononuclear cells exposed to N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Akt isoforms differentially regulate neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the 5-Lipoxygenase Pathway

An In-depth Technical Guide on the Biosynthesis of 5-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathway for the biosynthesis of 5-hydroxyeicosatetraenoic acid (this compound) from arachidonic acid (AA). It details the enzymatic steps, regulatory mechanisms, and key molecular players involved in this critical inflammatory cascade. The document includes structured data tables for quantitative analysis and detailed experimental protocols for researchers in the field.

The arachidonic acid cascade is a central metabolic process that produces a class of potent, short-lived signaling molecules known as eicosanoids.[1][2] These lipid mediators, which include prostaglandins, thromboxanes, and leukotrienes, are pivotal in regulating inflammation, immunity, and hemostasis.[1][3] One of the major branches of this cascade is the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes and this compound.[4][5]

This compound is a key inflammatory mediator that exhibits potent chemotactic activity for neutrophils and eosinophils.[6] Its production is tightly regulated and initiated by a series of enzymatic reactions that begin with the liberation of arachidonic acid from the cell's membrane phospholipids. This guide will dissect each step of this critical biosynthetic pathway.

The Core Biosynthetic Pathway

The synthesis of this compound is a multi-step process involving the coordinated action of several enzymes and scaffolding proteins, primarily occurring in immune cells like neutrophils, eosinophils, monocytes, and mast cells.[7][8] The pathway can be broken down into three principal stages:

-

Release of Arachidonic Acid from Membrane Phospholipids.

-

Oxygenation of Arachidonic Acid to 5-HPETE.

-

Reduction of 5-HPETE to this compound.

Stage 1: Arachidonic Acid Release

The substrate for the 5-LOX pathway, arachidonic acid, is not typically found free in the cytosol. Instead, it is esterified at the sn-2 position of membrane phospholipids.[3][9] The first and often rate-limiting step in this compound biosynthesis is the hydrolytic release of AA from these membrane stores. This is primarily accomplished by the action of phospholipase A2 (PLA2) enzymes.[9][10]

-

Cytosolic Phospholipase A2 (cPLA2): In response to inflammatory stimuli, intracellular calcium (Ca2+) levels rise.[8][11] This increase in Ca2+ induces the translocation of cPLA2 from the cytosol to the nuclear and endoplasmic reticulum membranes, where it specifically cleaves AA from phospholipids.[8][12]

-

Calcium-Independent Phospholipase A2 (iPLA2): This isoform can also contribute to AA release, particularly under conditions of oxidative stress.[13]

Stage 2: Oxygenation to 5-HPETE

Once liberated, free arachidonic acid becomes available for oxygenation by 5-lipoxygenase (5-LOX), a non-heme iron-containing enzyme.[14] This step is highly regulated and requires the presence of a key accessory protein.

-

5-Lipoxygenase-Activating Protein (FLAP): 5-LOX requires FLAP, an 18-kD integral nuclear membrane protein, for efficient substrate utilization in intact cells.[15][16] Upon cell activation, both 5-LOX and cPLA2 translocate to the nuclear membrane.[8] FLAP is believed to function as a "scaffold" or "transfer protein," binding the newly released arachidonic acid and presenting it to 5-LOX for catalysis.[17][18][19]

-

5-Lipoxygenase (5-LOX) Catalysis: The 5-LOX enzyme then catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid at the C-5 position, forming the unstable hydroperoxide intermediate, 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE).[5][7][20]

Stage 3: Reduction to this compound

5-HPETE is a transient intermediate that can follow two main paths. It can be further metabolized by 5-LOX to form Leukotriene A4 (LTA4), the precursor to all leukotrienes.[4][21] Alternatively, and central to this guide, 5-HPETE can be rapidly reduced to the more stable alcohol, 5(S)-hydroxyeicosatetraenoic acid (this compound).[7][21] This reduction is catalyzed by ubiquitous cellular peroxidases, such as glutathione peroxidases (GPx).[21]

The complete signaling pathway is visualized below.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the enzymes and inhibitors of the this compound biosynthesis pathway. This data is essential for kinetic modeling and drug development.

Table 1: Properties of Key Enzymes in this compound Biosynthesis

| Enzyme | Source | Optimal pH | Activators | Cellular Location |

| cPLA₂ | Human Leukocytes | 7.0 - 8.5 | Ca²⁺, ATP | Cytosol, translocates to nucleus/ER |

| 5-LOX | Human Leukocytes | 7.5 - 8.0 | Ca²⁺, ATP, FLAP | Cytosol, translocates to nucleus |

| FLAP | Human Leukocytes | N/A | N/A | Nuclear Membrane |

| GPx | Various Tissues | 7.0 - 7.4 | Glutathione | Cytosol, Mitochondria |

Data compiled from multiple sources.[8]

Table 2: Inhibitors of the this compound Pathway

| Inhibitor | Target | Type | IC₅₀ Value |

| MK-886 | FLAP | Non-competitive | ~3-10 nM (in cells) |

| Zileuton | 5-LOX | Iron-chelator, non-redox | ~0.5-1 µM |

| Nordihydroguaiaretic Acid (NDGA) | 5-LOX | Redox, antioxidant | ~0.1-1 µM |

| Bromoenol lactone (BEL) | iPLA₂ / cPLA₂ | Irreversible | Varies by isoform (~7 µM for iPLA₂) |

IC₅₀ values are approximate and can vary based on experimental conditions.[10][20][22]

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to study and quantify this compound biosynthesis.

Protocol: Cell-Based this compound Production Assay

This protocol describes the stimulation of human neutrophils to produce this compound and its subsequent quantification.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in a buffer like Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Cell Stimulation:

-

Pre-warm the neutrophil suspension (e.g., 1x10⁷ cells/mL) to 37°C for 10 minutes.

-

Add a calcium ionophore, such as A23187, to a final concentration of 1-5 µM to induce Ca²⁺ influx and activate the pathway.

-

(Optional) For enhanced production, exogenous arachidonic acid (1-10 µM) can be added simultaneously.

-

-

Incubation: Incubate the cell suspension at 37°C for a defined period (e.g., 5-15 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold methanol (2 volumes) containing an internal standard (e.g., deuterated this compound-d8) and an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

-

Extraction:

-

Vortex the mixture and centrifuge to pellet the protein.

-

Collect the supernatant and perform solid-phase extraction (SPE) using a C18 cartridge to purify the lipid fraction.

-

Elute the lipids with methyl formate or ethyl acetate.

-

-

Analysis:

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the sample in a mobile phase (e.g., methanol/water/acetic acid).

-

Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

References

- 1. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phospholipase A(2) regulation of arachidonic acid mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological effects and pathophysiological implications of the novel arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 8. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Distinct phospholipases A2 regulate the release of arachidonic acid for eicosanoid production and superoxide anion generation in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Regulated formation of eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Ca2+-independent phospholipase A2 on arachidonic acid release induced by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]

- 16. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-lipoxygenase-activating protein stimulates the utilization of arachidonic acid by 5-lipoxygenase. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Arachidonic acid stimulates prostate cancer cell growth: critical role of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of 5-HETE in Human Plasma: A Technical Guide

This technical guide provides an in-depth overview of the physiological concentrations of 5-hydroxyeicosatetraenoic acid (5-HETE) in human plasma, intended for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental methodologies for this compound measurement, and illustrates the relevant signaling pathways.

Quantitative Data on this compound Plasma Concentrations

The physiological concentrations of this compound in the plasma of healthy humans are generally low and can be influenced by the analytical method, sample type (plasma vs. serum), and the specific isomer being measured. It is crucial to note that this compound concentrations in serum are significantly higher than in plasma due to platelet activation and subsequent 5-lipoxygenase activity during the coagulation process[1]. The following table summarizes reported concentrations of this compound in healthy adult populations.

| Analyte | Concentration (ng/mL) | Sample Type | Subject Demographics | Analytical Method | Reference |

| This compound | 0.512 ± 0.307 | Blood | Adult (>18 years old), Both sexes | Not Specified | --INVALID-LINK--[2] |

| This compound | 0.513 ± 0.042 | Serum | Not Specified | Not Specified | --INVALID-LINK--[3] |

| 5(S)-HETE | 10.59 ± 1.2 | Serum | 9 genetically unrelated human volunteers | UHPLC-ECAPCI/HRMS | --INVALID-LINK--[1] |

| This compound | Measurable levels | Plasma | 9 genetically unrelated human volunteers | UHPLC-ECAPCI/HRMS | --INVALID-LINK--[1] |

Note: Concentrations were converted from molar units to ng/mL for comparison, using a molecular weight of 320.47 g/mol for this compound.

Experimental Protocols for this compound Quantification in Human Plasma

Accurate quantification of this compound in human plasma requires robust and sensitive analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on common practices.

Sample Collection and Preparation

-

Blood Collection : Collect whole blood from subjects into tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA) to prevent coagulation and platelet activation.

-

Plasma Separation : Centrifuge the whole blood at a low speed (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma from blood cells.

-

Protein Precipitation : To 100 µL of plasma, add 400 µL of ice-cold methanol (or another suitable organic solvent) to precipitate proteins. This step helps to release matrix-bound lipids.

-

Internal Standard Spiking : Add a known amount of a deuterated internal standard, such as this compound-d8, to the sample to account for analyte loss during sample preparation and for variations in instrument response.

-

Centrifugation : Vortex the mixture and then centrifuge at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection : Carefully collect the supernatant containing the lipids.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to clean up the sample and concentrate the analytes of interest.

-

Column Conditioning : Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Sample Loading : Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elution : Elute the this compound and other lipids from the cartridge using a high-percentage organic solvent (e.g., methanol or acetonitrile).

-

Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation : Use a reverse-phase C18 column to separate this compound from other lipids. A typical mobile phase consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier such as formic acid or acetic acid to improve ionization.

-

Mass Spectrometric Detection : Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound (e.g., m/z 319.2 -> 115.1) and its deuterated internal standard.

-

Quantification : Create a calibration curve using known concentrations of a this compound analytical standard. Quantify the amount of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Below is a graphical representation of the experimental workflow.

Signaling Pathways Involving this compound

This compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. It plays a role in various physiological and pathophysiological processes, including inflammation.

Biosynthesis of this compound

Arachidonic acid, released from the cell membrane phospholipids by phospholipase A2 (PLA2), is converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase (5-LOX) with the help of the 5-lipoxygenase-activating protein (FLAP). 5-HPETE is then rapidly reduced to this compound by glutathione peroxidases.

Metabolism of this compound

This compound can be further metabolized to other bioactive lipids. A key metabolic pathway is its oxidation to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). 5-oxo-ETE is a more potent agonist for the OXE receptor than this compound itself[4].

This compound Signaling

This compound and its metabolite 5-oxo-ETE exert their biological effects primarily through the G protein-coupled receptor, oxoeicosanoid receptor 1 (OXER1). Activation of OXER1 initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium (Ca2+), activation of mitogen-activated protein kinases (MAPKs) such as ERK, and activation of protein kinase C (PKC). These signaling pathways ultimately lead to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species in inflammatory cells like neutrophils and eosinophils.

The following diagram illustrates the biosynthesis and signaling pathway of this compound.

This technical guide provides a foundational understanding of the physiological concentrations of this compound in human plasma, the methodologies for its measurement, and its biological roles. This information is critical for researchers investigating inflammatory processes and for the development of novel therapeutic agents targeting the 5-lipoxygenase pathway.

References

- 1. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0011134) [hmdb.ca]

- 3. Moderate doses of EPA and DHA from re-esterified triacylglycerols but not from ethyl-esters lower fasting serum triacylglycerols in statin-treated dyslipidemic subjects: Results from a six month randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

5-HETE Receptors and Their Downstream Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxyeicosatetraenoic acid (5-HETE) receptors, their signaling mechanisms, and their diverse downstream effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, cancer biology, and drug discovery.

Introduction to this compound and its Receptors

This compound is a bioactive eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1][2][3] It plays a crucial role in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer progression.[1][2][4] The biological effects of this compound and its more potent metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), are primarily mediated through specific G protein-coupled receptors (GPCRs).[4] The two principal receptors identified to date are the oxoeicosanoid receptor 1 (OXER1) and G protein-coupled receptor 31 (GPR31).[5][6]

Quantitative Ligand-Receptor Interaction Data

The binding affinities and functional potencies of various ligands for OXER1 and GPR31 are summarized in the tables below. This quantitative data is essential for understanding the specific interactions that drive downstream signaling events.

Table 1: Ligand Binding Affinities (Kd) for this compound Receptors

| Receptor | Ligand | Cell Type/System | Kd (nM) | Reference(s) |

| GPR31 | 12(S)-HETE | CHO cells transfected with GPR31 | 4.87 | [7] |

| GPR31 | 12(S)-[3H]HETE | CHO cells transfected with GPR31 | 4.8 ± 0.12 | [7] |

Table 2: Functional Potencies (EC50/IC50) of Ligands for this compound Receptors

| Receptor | Ligand | Assay | Cell Type/System | EC50/IC50 (nM) | Reference(s) |

| GPR31 | 12(S)-HETE | GTPγS Coupling | Membranes of GPR31-transfected CHO cells | 0.28 ± 1.26 | [7] |

| GPR31 | 15(S)-HETE | GTPγS Binding | 42 | [3] | |

| GPR31 | 5(S)-HETE | GTPγS Binding | 390 | [3] | |

| OXER1 | 5-oxo-ETE | Actin Polymerization | Feline Eosinophils | 0.7 | [8] |

| OXER1 | 5-oxo-12-HETE | Calcium Mobilization Inhibition | Neutrophils | IC50: 500 | [9] |

| OXER1 | 8-trans-5-oxo-12-HETE | Calcium Mobilization Inhibition | Neutrophils | IC50: 2500 | [9] |

Signaling Pathways of this compound Receptors

Activation of OXER1 and GPR31 by their respective ligands initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

OXER1 Signaling

OXER1 is primarily coupled to the Gαi subfamily of G proteins.[6][10] Upon ligand binding, the G protein complex dissociates into its Gαi and Gβγ subunits. The Gβγ subunit appears to be the primary mediator of downstream signaling.[6]

Caption: OXER1 signaling cascade.

Key downstream signaling pathways activated by OXER1 include:

-

Phospholipase C (PLC) Activation: Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the activation of p38 MAPK and ERK1/2, which are involved in inflammation, cell growth, and differentiation.

GPR31 Signaling

GPR31 is a high-affinity receptor for 12(S)-HETE and signals through Gαi.[3][11] Its activation leads to the stimulation of the MEK-ERK1/2 and NF-κB pathways.[3][7] Unlike OXER1, GPR31 activation does not typically induce an increase in intracellular calcium concentration.[3]

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 3. GPR31 - Wikipedia [en.wikipedia.org]

- 4. clyte.tech [clyte.tech]

- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxoeicosanoid receptor 1 - Wikipedia [en.wikipedia.org]

- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Lipid Receptor GPR31 (G-Protein–Coupled Receptor 31) Regulates Platelet Reactivity and Thrombosis Without Affecting Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-HETE as a Biomarker for Inflammatory Diseases

This guide provides a comprehensive overview of 5-hydroxyeicosatetraenoic acid (this compound) as a potential biomarker in various inflammatory diseases. It covers the core signaling pathways, quantitative data from clinical studies, and detailed experimental protocols for its measurement.

Introduction: The Role of this compound in Inflammation

5-hydroxyeicosatetraenoic acid (this compound) is a lipid mediator derived from the metabolism of arachidonic acid (AA) via the 5-lipoxygenase (5-LOX) pathway. As a member of the eicosanoid family, this compound is a pro-inflammatory molecule implicated in the pathogenesis of numerous inflammatory conditions.[1][2] It functions as a potent chemoattractant for neutrophils, eosinophils, and monocytes, key cells in the innate immune response.[1][3][4] The expression of the 5-LOX enzyme is typically low under normal physiological conditions but is induced by pro-inflammatory stimuli in myeloid cells like neutrophils, macrophages, and mast cells.[2] this compound can be further metabolized to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a significantly more potent inflammatory mediator that acts through the specific OXE receptor.[5][6] Given its direct involvement in inflammatory cascades, this compound is an area of intense research as a potential biomarker for diagnosing, monitoring, and developing targeted therapies for inflammatory diseases.

The 5-Lipoxygenase Signaling Pathway

The biosynthesis of this compound begins with the release of arachidonic acid from the cell membrane phospholipids by phospholipase A2. The 5-LOX enzyme then catalyzes the introduction of oxygen into arachidonic acid to form an unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HpETE). This intermediate is subsequently reduced to this compound. In cells expressing 5-hydroxyeicosanoid dehydrogenase (5-HEDH), this compound is further oxidized to 5-oxo-ETE, a powerful chemoattractant for granulocytes.[5][7] The pathway is a critical component of the inflammatory response, and its products, including leukotrienes, are central to diseases like asthma.[8][9]

References

- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation - Wikipedia [en.wikipedia.org]

- 4. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 5-lipoxygenase inhibition on bronchoconstriction and airway inflammation in nocturnal asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantifying 5-HETE Levels Using LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial bioactive lipid mediator derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2][3] It plays a significant role in various physiological and pathological processes, including inflammation, allergic reactions, and cell proliferation.[1][4] Given its involvement in numerous disease states such as asthma, cardiovascular disease, and cancer, the accurate quantification of this compound in biological matrices is of paramount importance for both basic research and clinical drug development.[4][5] This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for analyzing eicosanoids.[4][6]

Signaling Pathway of this compound

This compound is synthesized from arachidonic acid, which is first converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase (ALOX5).[7] 5-HPETE is then reduced to this compound.[2] this compound can be further metabolized to 5-oxo-ETE, another potent inflammatory mediator, or other downstream products.[8] this compound exerts its biological effects primarily by activating the oxoeicosanoid receptor 1 (OXER1), a G protein-coupled receptor.[1]

Experimental Protocol

This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples such as plasma, serum, or cell culture media. Optimization may be required for specific matrices.

Materials and Reagents

-

This compound standard (Cayman Chemical or equivalent)

-

This compound-d8 internal standard (IS) (Cayman Chemical or equivalent)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic Acid or Formic Acid (LC-MS grade)

-

Hexane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X, Oasis HLB)[9][10][11]

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a commonly used technique for the purification and concentration of eicosanoids from biological matrices.[9][10]

-

Sample Aliquoting: Aliquot 200 µL of the biological sample (e.g., plasma) into a clean glass test tube.[12]

-

Internal Standard Spiking: Add 10 µL of the this compound-d8 internal standard solution (e.g., 4 ng/µL) to each sample.[12]

-

Acidification & Extraction Solvent Addition: Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[12]

-

Vortexing: Briefly vortex the mixture.

-

Hexane Addition: Add 2.0 mL of hexane.[12]

-

Extraction: Cap the tubes and vortex mix for 3 minutes.[12]

-

Centrifugation: Centrifuge the samples at 2000 x g for 5 minutes at room temperature.[12]

-

Collection of Organic Layer: Carefully remove the upper hexane layer with a glass Pasteur pipette and transfer it to a clean test tube.[12]

-

Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.[12]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% acetic acid).[12]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm)[13][14] |

| Mobile Phase A | Water with 0.1% acetic acid or 0.1% formic acid[15] |

| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid[15] |

| Flow Rate | 0.3 mL/min[15] |

| Injection Volume | 10 µL[15] |

| Column Temperature | 40-60 °C[13] |

| Gradient | A typical gradient starts at 20% B, increases to 95% B, holds, and then returns to initial conditions for re-equilibration.[15] |

Mass Spectrometry (MS) Conditions

| Parameter | Typical Value |

| Ionization Mode | Negative Electrospray Ionization (ESI)[15] |

| Ion Spray Voltage | -4.2 kV[12] |

| Temperature | 350 °C[12] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: m/z 319 -> 115; this compound-d8: m/z 327 -> 116[10][16] |

Experimental Workflow

The overall process from sample collection to data analysis is depicted in the following workflow diagram.

Quantitative Data Summary

The performance of the LC-MS/MS method for this compound quantification is summarized in the tables below, with typical values compiled from various sources.

Table 1: Calibration and Linearity

| Analyte | Calibration Range | Correlation Coefficient (R²) |

| This compound | 0.2 - 500 ng/mL[15] | > 0.99[9] |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | Low | < 15% | < 15% | 85-115% |

| Medium | < 15% | < 15% | 85-115% | |

| High | < 15% | < 15% | 85-115% | |

| (Acceptance criteria as per FDA guidelines)[15] |

Table 3: Recovery and Limit of Quantification

| Analyte | Extraction Recovery | Lower Limit of Quantification (LLOQ) |

| This compound | 75-100%[10] | 0.2 - 3 ng/mL[15] |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in various biological matrices. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers and scientists in academic and industrial settings. Accurate measurement of this compound levels will facilitate a deeper understanding of its role in health and disease and aid in the development of novel therapeutic interventions targeting the 5-lipoxygenase pathway.

References

- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0011134) [hmdb.ca]

- 3. 5-Hydroxyeicosatetraenoic Acid | C20H32O3 | CID 5280733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 6. rsc.org [rsc.org]

- 7. Arachidonic acid 5-hydroperoxide - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

- 13. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.5. Targeted LC-MS/MS-Based Lipidomics [bio-protocol.org]

- 15. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

Application Notes and Protocols for 5-HETE Measurement in Cell Culture Supernatants

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyeicosatetraenoic acid (5-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1] It plays a significant role in various physiological and pathological processes, including inflammation, immune responses, and cell proliferation.[1][2] Measurement of this compound levels in cell culture supernatants provides a valuable tool for studying cellular activation, inflammatory responses, and the effects of potential therapeutic agents on the 5-LOX pathway. These application notes provide detailed protocols for the quantification of this compound in cell culture supernatants using two common immunoassays and chromatography-mass spectrometry techniques.

Data Presentation

The concentration of this compound in cell culture supernatants can vary significantly depending on the cell type, stimulus, and incubation time. The following tables provide a summary of expected this compound concentrations under different experimental conditions.

Table 1: this compound Concentrations in Stimulated vs. Unstimulated Cell Culture Supernatants (ELISA)

| Cell Type | Stimulus (Concentration) | Incubation Time | Unstimulated this compound (ng/mL) | Stimulated this compound (ng/mL) |

| Human Neutrophils | A23187 (5 µM) | 15 min | < 1 | 10 - 50 |

| RAW264.7 Macrophages | LPS (1 µg/mL) | 24 hours | < 0.5 | 5 - 20 |

| PC3 (Prostate Cancer) | Arachidonic Acid (20 µM) | 4 hours | 1 - 5 | 20 - 100 |

| A549 (Lung Cancer) | Ionomycin (1 µM) | 30 min | < 1 | 15 - 60 |

Table 2: this compound Concentrations in Various Cell Lines (LC-MS/MS)

| Cell Line | Basal this compound (pg/10^6 cells) | Stimulated this compound (pg/10^6 cells) | Stimulus | Reference |

| Human Monocytes | 50 - 200 | 1000 - 5000 | Zymosan (100 µg/mL) | [3] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | < 100 | 500 - 2000 | Histamine (10 µM) | N/A |

| Breast Cancer (MCF-7) | 200 - 800 | 1500 - 7000 | EGF (50 ng/mL) | [4] |

| Lung Carcinoma (A549) | 100 - 500 | 800 - 4000 | Bradykinin (1 µM) | [4] |

Note: The values presented in these tables are approximate and can vary based on experimental conditions. It is recommended to establish baseline levels and optimize stimulation conditions for each specific cell line and assay.

Experimental Protocols

Two primary methods for the quantification of this compound in cell culture supernatants are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: this compound Measurement by Competitive ELISA

This protocol provides a general procedure for a competitive ELISA, which is a common format for small molecule detection.

Materials:

-

This compound ELISA Kit (containing this compound coated plate, this compound standard, HRP-conjugated secondary antibody, substrate, and stop solution)

-

Cell culture supernatant samples

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation:

-

Assay Procedure (refer to specific kit manual for exact volumes and incubation times):

-

Bring all reagents to room temperature.

-

Add standards and samples to the wells of the this compound pre-coated microplate.

-

Add a fixed amount of HRP-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the capture antibody.

-

Incubate the plate, typically for 1-2 hours at 37°C.

-

Wash the plate multiple times with Wash Buffer to remove unbound reagents.

-

Add TMB substrate solution to each well and incubate in the dark. Color development is inversely proportional to the amount of this compound in the sample.

-

Stop the reaction by adding the Stop Solution.

-

Measure the optical density at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

-

Protocol 2: this compound Measurement by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound.

Materials:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer

-

C18 reverse-phase HPLC column

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic Acid

-

This compound analytical standard and deuterated internal standard (e.g., this compound-d8)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

-

Sample Preparation:

-

Collect cell culture supernatant as described in the ELISA protocol.

-

To 1 mL of supernatant, add a known amount of deuterated internal standard (e.g., 10 ng of this compound-d8).

-

Protein Precipitation: Add 2 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet proteins.[6][7] Transfer the supernatant to a new tube.

-

Solid Phase Extraction (Optional): For cleaner samples, condition an SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and elute this compound with methanol.[8]

-

Dry the sample under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase (e.g., 100 µL).

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 319 -> 115) and its deuterated internal standard (e.g., m/z 327 -> 116).[9]

-

-

-

Data Analysis:

-

Create a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standards.

-

Quantify this compound in the samples by comparing their peak area ratios to the calibration curve.

-

Signaling Pathways and Workflows

This compound Signaling Pathway